Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-pyridinecarboxylate with ethyl glyoxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 1,2,4-triazole derivatives
Uniqueness
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its fused pyridine-oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-pyridin-3-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-4-3-5-12-6-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
IFIHPHSGAFMTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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